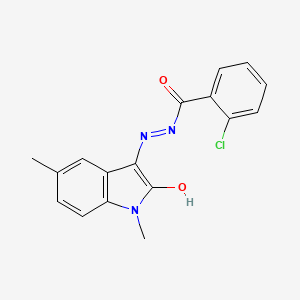![molecular formula C17H12N4O B5538125 3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5538125.png)
3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one" is a compound of interest in the field of organic chemistry, notable for its unique structure which combines elements of pyrimidoindole and benzylideneamino groups. This compound has been studied for its potential applications in pharmaceuticals and materials science due to its intriguing chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed intramolecular arylation, providing a pathway to a variety of pyrimidoindole derivatives through regioselective cyclization of pyrimidine substrates (Zhang et al., 2002). Another approach includes a versatile synthesis route for arylmethylideneamino pyrimidines, highlighting the synthetic adaptability of related structures (Vicentes et al., 2023).
Molecular Structure Analysis
Studies on similar compounds have employed X-ray diffraction and DFT calculations to elucidate their molecular structures, revealing diverse hydrogen-bonding patterns and supramolecular assemblies (Vicentes et al., 2023). These analyses contribute to a deeper understanding of the structural features that govern the compound's reactivity and stability.
Chemical Reactions and Properties
The compound's reactivity has been explored through its participation in various chemical reactions, such as the one-pot, four-component condensation reaction, which showcases its versatility in forming heterocyclic structures with potential biological activity (Bade & Vedula, 2015).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Evaluation
- A series of derivatives were synthesized and evaluated for in vitro antimicrobial, antiviral, and cytotoxic activities. It was found that certain compounds showed significant antimicrobial effects, though they were generally less active than the standard drug 5-fluorouracil (5-FU) in cytotoxic screening against cancer cells. This study highlights the potential of these compounds in antimicrobial and possibly anticancer applications (Kumar et al., 2012).
Antiinflammatory Activity
- Novel indole derivatives were synthesized and evaluated for their antiinflammatory activity, showing promise with lower ulcerogenic liability compared to indomethacin. This indicates the potential for developing safer anti-inflammatory medications based on this compound (Verma et al., 1994).
Antitumor Activity
- The compound has been part of studies leading to the synthesis of specific derivatives with significant activity against cancer cells. For instance, one study described the synthesis of a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, showing significant activity against the Walker 256 carcinosarcoma in rats, highlighting its potential as an antitumor agent (Grivsky et al., 1980).
Synthesis and Characterization
- Research into the synthesis of heterocyclic Schiff bases, potential anticonvulsant agents, has been conducted. These studies contribute to understanding the chemical properties and potential therapeutic applications of these compounds (Pandey & Srivastava, 2011).
Eigenschaften
IUPAC Name |
3-[(E)-benzylideneamino]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c22-17-16-15(13-8-4-5-9-14(13)20-16)18-11-21(17)19-10-12-6-2-1-3-7-12/h1-11,20H/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYISTECDVJBFFP-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(E)-phenylmethylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)

![N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)
![1-{2-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5538090.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)
![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)
![2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5538105.png)
![1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine](/img/structure/B5538115.png)
![[(2-hydroxycyclohexyl)thio]acetic acid](/img/structure/B5538122.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5538126.png)

![2-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5538148.png)